NIBR0213

説明

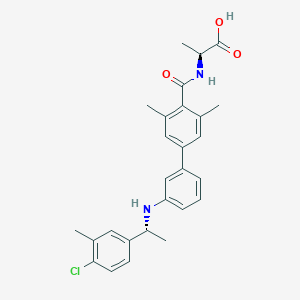

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHUARFFBDLROH-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C(=O)N[C@@H](C)C(=O)O)C)C2=CC(=CC=C2)N[C@H](C)C3=CC(=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Sphingosine-1-Phosphate Receptor 1 (S1P1)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Sphingosine-1-Phosphate Receptor 1 (S1P1), a G-protein coupled receptor (GPCR), is a critical regulator of numerous physiological processes, most notably in the immune, cardiovascular, and central nervous systems. Its role in governing lymphocyte trafficking has made it a blockbuster drug target for autoimmune diseases, particularly multiple sclerosis. This guide provides a comprehensive technical overview of the S1P1 receptor, including its core functions, detailed signaling pathways, quantitative ligand interaction data, and robust experimental protocols for its study.

Introduction to the S1P1 Receptor

Sphingosine-1-phosphate receptor 1 (S1P1), also known as endothelial differentiation gene 1 (EDG1), is a high-affinity receptor for the bioactive lipid, sphingosine-1-phosphate (S1P).[1] It is one of five members of the S1P receptor subfamily (S1P1-5).[2] S1P1 is widely expressed in the body, with notably high levels in endothelial cells, lymphocytes, and the brain.[3][4] The receptor plays a pivotal role in vascular development and integrity, cardiac function, and, most famously, the regulation of immune cell trafficking.[3] The gradient of S1P between the blood/lymph (high concentration) and lymphoid tissues (low concentration) acts as a chemotactic signal, guiding lymphocytes expressing S1P1 to egress from lymph nodes into circulation.[5] Modulation of this process is the primary mechanism of action for S1P1-targeting drugs.[4]

Core Function and Physiological Roles

The primary functions of S1P1 are intrinsically linked to its expression pattern:

-

Immune System: S1P1 is indispensable for the egress of T and B lymphocytes from secondary lymphoid organs (lymph nodes, spleen).[6] By responding to the S1P gradient, lymphocytes are able to exit these tissues and circulate to sites of inflammation or surveillance.[5] Functional antagonism of S1P1, which leads to its internalization and degradation, effectively traps lymphocytes in the lymph nodes, forming the basis for its therapeutic use in autoimmune diseases.[6]

-

Vascular System: In endothelial cells, S1P1 signaling is crucial for maintaining vascular integrity, promoting cell-cell adherens junctions, and regulating vascular barrier function.[7] It is also involved in angiogenesis (the formation of new blood vessels) and vascular maturation during embryonic development.[8]

-

Central Nervous System (CNS): S1P1 is expressed on various neural cell types, including astrocytes and neurons.[9] Its modulation has been shown to have neuroprotective effects, although the precise mechanisms are still under active investigation.[10]

S1P1 Signaling Pathways

As a GPCR, S1P1 transduces extracellular signals from S1P into intracellular responses. This is primarily achieved through two major pathways: G-protein dependent signaling and β-arrestin dependent signaling.

G-Protein Dependent Signaling

S1P1 couples exclusively to the inhibitory G-protein α subunit, Gαi.[11][12] Ligand binding induces a conformational change, leading to the dissociation of the Gαi and Gβγ subunits, which initiate distinct downstream cascades.

-

Gαi Pathway: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

-

Gβγ Pathway: The freed Gβγ dimer is a key signaling component, activating downstream effectors such as Phosphoinositide 3-kinase (PI3K) and the small GTPase Rac.[12]

-

PI3K/Akt Pathway: Activation of PI3K leads to the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt promotes cell survival and proliferation by phosphorylating a host of downstream targets, including the pro-apoptotic protein BAD and the transcription factor FoxO3a.[10]

-

Rac Pathway: Gβγ also activates Rac, a Rho family GTPase.[13] Active Rac promotes the polymerization of actin, leading to cytoskeletal rearrangements that are essential for cell migration.[14]

-

β-Arrestin Dependent Signaling

Upon agonist binding and subsequent phosphorylation by GPCR kinases (GRKs), S1P1 can also signal through a G-protein-independent pathway by recruiting β-arrestin.[1] This interaction is critical for receptor desensitization, internalization, and initiation of a distinct wave of signaling.

-

Receptor Internalization: β-arrestin acts as an adaptor protein, linking the phosphorylated S1P1 receptor to the endocytic machinery (e.g., clathrin), leading to its removal from the cell surface into endosomes.[1] This process is fundamental to the "functional antagonism" exhibited by drugs like Fingolimod, as it prevents the receptor from responding to the endogenous S1P gradient.[6]

-

Signal Scaffolding: Within the endosome, the S1P1/β-arrestin complex can act as a scaffold, recruiting and activating other signaling molecules, such as the kinase c-Src.[1] This can lead to the activation of the Ras-ERK pathway, which is involved in cell proliferation and differentiation.[1] Both Gαi signaling and β-arrestin recruitment are considered necessary for the efficient reduction of circulating lymphocytes in vivo.[6][15]

Quantitative Data and Ligand Interactions

The affinity and potency of various ligands for the S1P1 receptor are critical parameters in drug development. These are typically measured as Ki (inhibition constant) from binding assays and EC50 (half-maximal effective concentration) from functional assays.

Table 1: Binding Affinities (Ki) of Select Ligands for Human S1P1

| Compound | Ligand Type | Ki (nM) | Assay Type | Reference |

| Sphingosine-1-Phosphate (S1P) | Endogenous Agonist | 0.8 - 8.2 | Radioligand Binding | [16] |

| Fingolimod-P (FTY720-P) | Non-selective Agonist | 0.33 | Radioligand Binding | [16] |

| Siponimod (BAF312) | S1P1/S1P5 Agonist | 0.95 | Radioligand Binding | [16] |

| Ozanimod | S1P1/S1P5 Agonist | 0.27 | Radioligand Binding | [16] |

| Ponesimod | Selective S1P1 Agonist | 0.42 | Radioligand Binding | [16] |

| SEW2871 | Selective S1P1 Agonist | 23.8 | Radioligand Binding | [17] |

Table 2: Functional Potencies (EC50) of Select Agonists at Human S1P1

| Compound | EC50 (nM) | Functional Assay | Reference |

| Sphingosine-1-Phosphate (S1P) | 0.9 - 2.8 | GTPγS Binding / β-arrestin | [18] |

| Fingolimod-P (FTY720-P) | 0.39 | GTPγS Binding | [2] |

| Siponimod (BAF312) | 0.39 | GTPγS Binding | [13] |

| Ozanimod | 1.03 | Receptor Internalization | [13] |

| Ponesimod (ACT-128800) | 5.7 | GTPγS Binding | [13] |

| SEW2871 | 13.8 | ERK Activation | [13] |

| CYM-5442 | 1.35 | p42/p44-MAPK Phosphorylation | [19] |

Experimental Protocols

Studying the S1P1 receptor requires a variety of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the S1P1 receptor, allowing for the determination of the test compound's binding affinity (Ki).

Materials:

-

Cell membranes prepared from cells overexpressing human S1P1 (e.g., CHO or HEK293 cells).

-

Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).[9]

-

Wash Buffer: Ice-cold Assay Buffer.

-

Test compounds dissolved in DMSO.

-

Unlabeled ligand (e.g., cold S1P or ozanimod) for determining non-specific binding.

-

96-well glass fiber filter plates (e.g., GF/B or GF/C), presoaked in 0.3% polyethyleneimine (PEI).[20]

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Compound Plating: Serially dilute test compounds in DMSO. Transfer a small volume (e.g., 1-2 µL) to a 96-well assay plate.

-

Reagent Preparation: Dilute the S1P1-expressing membranes in Assay Buffer to a final concentration of 1-5 µg protein per well.[9] Prepare the radioligand in Assay Buffer to a final concentration near its Kd value (e.g., 0.1-0.2 nM for [³²P]S1P, 3 nM for [³H]-ozanimod).[7][9]

-

Assay Incubation:

-

To each well, add 50 µL of diluted test compound or buffer (for total binding) or a saturating concentration of unlabeled ligand (for non-specific binding).

-

Add 50 µL of the diluted cell membranes. Pre-incubate for 30 minutes at room temperature.[9]

-

Initiate the binding reaction by adding 50 µL of the diluted radioligand. The final assay volume is 150 µL.

-

Incubate for 60-90 minutes at room temperature with gentle agitation.[9][20]

-

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the presoaked glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters 4-5 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[9][20]

-

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding counts from all other wells to get specific binding. Plot the specific binding versus the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Protocol: S1P1 Receptor Internalization Assay

This cell-based assay measures the ability of a compound to act as an agonist by inducing the internalization of S1P1 from the plasma membrane into intracellular endosomes. This is often visualized using a GFP-tagged receptor.

Materials:

-

Cell Culture Medium: DMEM, 10% FBS, antibiotics, G418 for selection.

-

Assay Buffer: DMEM, 0.1% fatty-acid free BSA, 10 mM HEPES.[23]

-

Test compounds and a reference agonist (e.g., S1P).

-

Fixing Solution: 4% paraformaldehyde in PBS.[21]

-

Nuclear Stain: Hoechst stain.

-

96-well clear-bottom imaging plates.

-

High-content imaging system or fluorescence microscope.

Methodology:

-

Cell Plating: Seed the S1P1-eGFP expressing cells into 96-well imaging plates at a suitable density (e.g., 10,000 cells/well) and incubate overnight.[5]

-

Serum Starvation: Gently replace the culture medium with Assay Buffer and incubate for 2-3 hours to reduce basal receptor activation.[21][24]

-

Compound Treatment: Add serial dilutions of test compounds or controls (prepared in Assay Buffer) to the wells.

-

Incubation: Incubate the plate for 1-3 hours at 37°C in a CO₂ incubator to allow for receptor internalization.[5][21]

-

Fixation: Carefully remove the compound-containing medium and add Fixing Solution to each well. Incubate for 15-20 minutes at room temperature.[22]

-

Staining and Washing: Wash the cells multiple times with PBS. Add Hoechst solution to stain the nuclei and incubate for at least 30 minutes.[23]

-

Imaging: Acquire images of the cells using a high-content imaging system, capturing both the GFP (receptor) and Hoechst (nuclei) channels.

-

Data Analysis: Use image analysis software to quantify the internalization of S1P1-eGFP. This is typically done by identifying cytoplasmic spots or puncta of GFP fluorescence. The primary output is the number, area, or intensity of these spots per cell. Plot the internalization metric versus the log concentration of the agonist to determine the EC50 value.

Protocol: Western Blot for PI3K/Akt Pathway Activation

This protocol details the detection of phosphorylated Akt (p-Akt) as a readout for S1P1-mediated PI3K pathway activation.

Materials:

-

Cell line of interest (e.g., PC12, endothelial cells).[10]

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer: 5% BSA or non-fat milk in TBST.

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total-Akt.[25]

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent substrate (ECL).

-

Imaging system for chemiluminescence.

Methodology:

-

Cell Culture and Treatment: Culture cells to ~80% confluency. Serum starve cells for several hours, then stimulate with S1P1 agonist for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by size on an SDS-PAGE gel.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against total Akt.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the p-Akt signal as a ratio to the total Akt signal to determine the fold-change in activation relative to the untreated control.

Conclusion and Future Directions

The S1P1 receptor remains a subject of intense research and a highly valuable therapeutic target. While its role in lymphocyte trafficking is well-established, ongoing studies continue to elucidate its function in cardiovascular homeostasis, neuroinflammation, and cancer biology. The development of second-generation, more selective S1P1 modulators aims to improve safety profiles by avoiding off-target effects associated with other S1P receptor subtypes. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers seeking to further unravel the complexities of S1P1 signaling and to develop novel therapeutics targeting this critical receptor.

References

- 1. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidetopharmacology.org [guidetopharmacology.org]

- 3. S1PR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. Constitutive expression of the S1P1 receptor in adult tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sphingosine 1-phosphate | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. tools.thermofisher.com [tools.thermofisher.com]

- 24. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

NIBR0213: A Technical Overview of its Discovery and Preclinical Development

For Immediate Release

This whitepaper provides a detailed technical guide on the discovery and preclinical development of NIBR0213, a potent and selective competitive antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). Developed by scientists at the Novartis Institutes for Biomedical Research, this compound emerged as a promising candidate for the treatment of autoimmune diseases, particularly multiple sclerosis. This document, intended for researchers, scientists, and drug development professionals, summarizes the key preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways and development logic.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, plays a critical role in lymphocyte trafficking, making it a key therapeutic target for autoimmune disorders. The approval of fingolimod (B1672674) (FTY720, Gilenya), a functional S1P receptor agonist, for the treatment of multiple sclerosis validated this approach. However, the non-selective nature of fingolimod, which also interacts with other S1P receptor subtypes, is associated with adverse effects such as bradycardia.[1] This prompted the search for more selective S1P1 modulators with an improved safety profile.

This compound was discovered as a potent and selective competitive antagonist of the S1P1 receptor.[1] Unlike functional agonists that induce receptor internalization, this compound blocks the receptor's activity, offering a different modality for S1P1 inhibition. Preclinical studies demonstrated its efficacy in a key animal model of multiple sclerosis and a potential for a better safety profile compared to existing therapies.

Discovery and Preclinical Characterization

In Vitro Pharmacology

This compound was identified through a focused drug discovery program aimed at developing a selective S1P1 antagonist. Its potency was evaluated in a GTPγS binding assay, which measures G protein activation downstream of receptor engagement.

| Parameter | Species | Value | Assay |

| IC50 | Human S1P1 | 2.0 nM | GTPγS Binding |

| IC50 | Rat S1P1 | 2.3 nM | GTPγS Binding |

Table 1: In Vitro Potency of this compound

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in rats, demonstrating dose-dependent and sustained effects on peripheral blood lymphocyte counts, a key pharmacodynamic marker for S1P1 modulators.

| Parameter | Species | Dose (oral) | Observation |

| Lymphocyte Reduction | Rat | 30 mg/kg | 75-85% reduction for up to 24 hours |

| Effective Blood Level | Rat | 3, 10, 30 mg/kg | ≥ 20-60 ng/mL required to maintain maximal effect |

Table 2: Preclinical Pharmacokinetic/Pharmacodynamic Properties of this compound

Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

The in vivo efficacy of this compound was evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis. This compound demonstrated comparable therapeutic efficacy to fingolimod in reducing disease severity.

| Parameter | Compound | Dose (oral) | Effect |

| EAE Clinical Score | This compound | 30-60 mg/kg | Significant suppression of CNS inflammation and axonal degeneration |

| EAE Clinical Score | Fingolimod | 3 mg/kg | Comparable efficacy to this compound |

Table 3: Efficacy of this compound in the EAE Model

Mechanism of Action

This compound acts as a competitive antagonist at the S1P1 receptor. This mechanism is distinct from functional antagonists like fingolimod-phosphate, which cause receptor internalization and degradation.

Experimental Protocols

Detailed experimental protocols for the key studies are summarized below based on standard methodologies in the field, as the full experimental details from the primary publication were not accessible.

GTPγS Binding Assay

This assay measures the binding of [35S]GTPγS to G proteins upon receptor activation.

-

Membrane Preparation: Membranes from cells overexpressing the human or rat S1P1 receptor are prepared.

-

Assay Buffer: The assay is typically performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.

-

Reaction: Membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of S1P and [35S]GTPγS.

-

Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis: IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is induced in mice to mimic the inflammatory demyelination of multiple sclerosis.

-

Induction: Mice are immunized with a myelin antigen (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

-

Treatment: Once disease symptoms appear, mice are treated orally with this compound, vehicle control, or a comparator compound like fingolimod.

-

Scoring: Clinical signs of EAE are scored daily on a scale of 0 to 5 (0 = no signs, 5 = moribund).

-

Histology: At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination.

References

The Sphingosine-1-Phosphate Signaling Pathway: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sphingosine-1-phosphate (S1P) signaling pathway is a critical lipid-mediated signaling cascade that governs a diverse array of cellular processes, including proliferation, survival, migration, and differentiation.[1][2] S1P, a bioactive lysophospholipid metabolite, exerts its effects both as an intracellular second messenger and as an extracellular ligand for a family of five specific G protein-coupled receptors (GPCRs), designated S1P₁ through S1P₅.[2][3] The intricate balance of S1P levels, maintained by its synthesis and degradation, and the differential expression of its receptors across various cell types, underscore the pathway's significance in health and disease, making it a prominent target for therapeutic intervention in autoimmune diseases, cancer, and inflammatory disorders.[3][4] This guide provides an in-depth overview of the core components of the S1P signaling pathway, quantitative data on key molecular interactions, detailed experimental protocols for its study, and visual representations of the signaling cascades.

Core Signaling Pathway

The S1P signaling cascade can be conceptualized as a tightly regulated cycle of synthesis, transport, reception, and degradation.

1. S1P Synthesis: Intracellular S1P is primarily generated from sphingosine (B13886), a product of ceramide metabolism, through the action of two isoenzymes, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[5] SphK1 is predominantly cytosolic and translocates to the plasma membrane upon activation, while SphK2 is mainly found in the nucleus and endoplasmic reticulum.[6]

2. S1P Transport: Once synthesized, S1P can be transported out of the cell to act in an autocrine or paracrine manner. This transport is facilitated by specific transporters, most notably Spinster homolog 2 (SPNS2) and members of the ATP-binding cassette (ABC) transporter family.[3]

3. Receptor Activation and Downstream Signaling: Extracellular S1P binds to its five distinct receptors (S1P₁₋₅) on the cell surface.[2] These receptors couple to various heterotrimeric G proteins, initiating diverse downstream signaling cascades. The primary G protein families involved are Gᵢ/₀, Gᵩ/₁₁, and G₁₂/₁₃.[3][7]

-

S1P₁: Couples exclusively to Gᵢ/₀, leading to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which promotes cell survival and proliferation, and the Ras-ERK (extracellular signal-regulated kinase) pathway, also involved in cell growth and differentiation. Gᵢ/₀ activation also leads to the activation of the small GTPase Rac, which is crucial for cell migration and cytoskeletal rearrangements.[7][8]

-

S1P₂: Couples to Gᵢ/₀, Gᵩ/₁₁, and G₁₂/₁₃. Activation of G₁₂/₁₃ leads to the activation of the small GTPase Rho, which often has effects antagonistic to Rac, such as promoting stress fiber formation and inhibiting cell migration. Gᵩ/₁₁ activation stimulates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[4][7][9]

-

S1P₃: Also couples to Gᵢ/₀, Gᵩ/₁₁, and G₁₂/₁₃, sharing many of the same downstream effectors as S1P₂. It is a potent activator of both the PLC and Rho pathways.[7][9]

-

S1P₄ and S1P₅: Primarily couple to Gᵢ/₀ and G₁₂/₁₃. Their expression is more restricted, with S1P₄ found mainly in hematopoietic and lymphoid tissues and S1P₅ predominantly in the central nervous system and spleen.[2][3]

4. S1P Degradation and Dephosphorylation: The S1P signal is terminated through two main routes. S1P can be irreversibly degraded by S1P lyase (SGPL1) into ethanolamine (B43304) phosphate (B84403) and hexadecenal.[4] Alternatively, it can be dephosphorylated back to sphingosine by S1P-specific phosphatases (SGPP1 and SGPP2) and lipid phosphate phosphatases (LPPs).[10] This allows for the recycling of sphingosine for S1P synthesis.

Quantitative Data

The following tables summarize key quantitative data for the human S1P signaling pathway. These values are essential for computational modeling and for understanding the affinity and kinetics of the molecular interactions within the pathway.

| Receptor | Ligand | Binding Affinity (Kd) (nM) | Reference(s) |

| S1P₁ | S1P | 8.1 | [4] |

| S1P₂ | S1P | 27 | [4] |

| S1P₃ | S1P | 23 | [4] |

| S1P₄ | S1P | 10 - 150 (variable) | [4] |

| S1P₅ | S1P | ~0.3 - 1.0 | [11] |

| Enzyme | Substrate | Kinetic Parameter (Km) | Reference(s) |

| Sphingosine Kinase 1 (SphK1) | Sphingosine | 5 - 17 µM | [1] |

| Sphingosine Kinase 1 (SphK1) | ATP | 125 µM | [1] |

| Sphingosine Kinase 2 (SphK2) | Sphingosine | 3 - 6 µM | [1] |

| Sphingosine Kinase 2 (SphK2) | ATP | 79 µM | [1] |

| S1P Lyase (SGPL1) | S1P | 14 - 35 µM | [12] |

Mandatory Visualizations

Experimental Protocols

Western Blot Analysis of ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK), a key downstream effector of S1P signaling, in response to S1P stimulation.

Materials:

-

Cell culture reagents

-

S1P (solubilized in fatty acid-free BSA)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

-

Cell Culture and Stimulation:

-

Plate cells of interest and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

-

Stimulate cells with desired concentrations of S1P for various time points (e.g., 0, 5, 15, 30 minutes).

-

-

Protein Extraction:

-

Wash cells once with ice-cold PBS.

-

Lyse cells by adding ice-cold RIPA buffer and scraping.

-

Incubate lysates on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.[13]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

Normalize all samples to the same protein concentration with lysis buffer.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.

-

Quantitative PCR (qPCR) for S1P Receptor Gene Expression

This protocol outlines the measurement of mRNA expression levels of S1P receptors (e.g., S1PR1) in response to a stimulus or in different cell types.

Materials:

-

Cell culture reagents and stimulus of interest

-

TRIzol reagent or other RNA extraction kit

-

High-Capacity cDNA Reverse Transcription Kit

-

SYBR Green or TaqMan qPCR Master Mix

-

qPCR primers for the target gene (e.g., S1PR1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Nuclease-free water

-

qPCR-compatible plates and seals

Procedure:

-

Cell Treatment and RNA Extraction:

-

Culture and treat cells as required for the experiment.

-

Lyse the cells directly in the culture dish using TRIzol.

-

Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.[14]

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix in a 96- or 384-well plate. For each reaction, combine:

-

SYBR Green/TaqMan Master Mix

-

Forward and reverse primers (final concentration of 150-450 nM)

-

Diluted cDNA template (e.g., 25 ng)

-

Nuclease-free water to the final volume.

-

-

Include no-template controls (NTC) for each primer set.

-

Run each sample in triplicate.

-

-

qPCR Run:

-

Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Include a melt curve analysis at the end of the run for SYBR Green assays to verify product specificity.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) values for each sample.

-

Calculate the relative gene expression using the ΔΔCq method.

-

Normalize the Cq value of the target gene to the Cq value of the housekeeping gene for each sample (ΔCq = Cq_target - Cq_housekeeping).

-

Normalize the ΔCq of the treated sample to the ΔCq of the control sample (ΔΔCq = ΔCq_treated - ΔCq_control).

-

Calculate the fold change in expression as 2^(-ΔΔCq).

-

-

Conclusion

The S1P signaling pathway is a multifaceted and highly regulated system with profound implications for cellular and organismal physiology. Its central role in processes such as lymphocyte trafficking, angiogenesis, and cell survival has made it a focal point for drug discovery and development. A thorough understanding of its core components, the quantitative aspects of its molecular interactions, and the methodologies to investigate its activity is paramount for researchers and scientists aiming to modulate this pathway for therapeutic benefit. This guide provides a foundational framework for these endeavors, offering detailed information and practical protocols to facilitate further exploration and innovation in this dynamic field.

References

- 1. Sphingosine 1-Phosphate and Its G Protein-Coupled Receptors Constitute a Multifunctional Immunoregulatory System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 3. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bu.edu [bu.edu]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. benchchem.com [benchchem.com]

- 13. protocols.io [protocols.io]

- 14. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Immunity: A Technical Guide to the Role of S1P1 in Autoimmune Disease Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal regulator of the immune system and a validated therapeutic target for a range of autoimmune diseases. This technical guide provides an in-depth examination of the role of S1P1 in the pathogenesis of these disorders, with a focus on its signaling pathways, its critical function in immune cell trafficking, and the therapeutic modulation of its activity. Quantitative data from key preclinical and clinical studies are summarized, and detailed protocols for essential experimental assays are provided to facilitate further research and development in this field. Visualizations of the core signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of S1P1's multifaceted role in autoimmunity.

Introduction: The S1P/S1P1 Axis in Immune Homeostasis

Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that acts as a critical signaling molecule in numerous physiological processes, including cell survival, proliferation, and migration.[1] Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[2] Among these, S1P1 is of paramount importance in the regulation of the immune system.[3]

A key feature of the S1P/S1P1 axis is the establishment of an S1P concentration gradient between secondary lymphoid organs (SLOs), where S1P levels are low, and the blood and lymph, where S1P levels are high.[4] This gradient is the primary driver of lymphocyte egress from SLOs, a fundamental process for immune surveillance and the mounting of an adaptive immune response.[5] Lymphocytes expressing S1P1 on their surface are able to sense this gradient and migrate out of the lymph nodes and into circulation.[4]

Disruption of this tightly regulated process of lymphocyte trafficking is a hallmark of many autoimmune diseases, where autoreactive lymphocytes escape from SLOs and infiltrate target tissues, leading to chronic inflammation and tissue damage.[6] Consequently, the S1P1 receptor has become a major focus of therapeutic intervention in autoimmune disorders.[7]

The S1P1 Signaling Pathway

S1P1 is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins.[1] Upon binding of its ligand, S1P, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. These subunits then initiate a cascade of downstream signaling events that are crucial for lymphocyte trafficking and other cellular responses.

Key downstream effectors of S1P1 signaling include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, proliferation, and migration.

-

Ras/ERK (Extracellular signal-Regulated Kinase) Pathway: This pathway plays a role in cell proliferation and differentiation.

-

Rac GTPase: Activation of Rac is essential for the cytoskeletal rearrangements required for cell motility.

The intricate interplay of these signaling pathways ultimately governs the migratory response of lymphocytes to the S1P gradient.

References

- 1. FTY720 Inhibits the Development of Collagen-Induced Arthritis in Mice by Suppressing the Recruitment of CD4+ T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclical modulation of sphingosine-1-phosphate receptor 1 surface expression during lymphocyte recirculation and relationship to lymphoid organ transit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ard.bmj.com [ard.bmj.com]

- 7. Effects of the novel immunosuppressant FTY720 in a murine rheumatoid arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

NIBR0213: A Comprehensive Technical Guide to a Potent and Selective S1P1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental evaluation of NIBR0213, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a small molecule, classified as an aniline (B41778) compound and a dipeptide, that has demonstrated significant potential in preclinical models of autoimmune diseases.[1] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | N-[[3'-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]-L-alanine |

| SMILES String | CC1=C(Cl)C=CC(--INVALID-LINK--NC2=CC(C3=CC(C)=C(C(N--INVALID-LINK--C(O)=O)=O)C(C)=C3)=CC=C2)=C1 |

| InChI | InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1 |

| InChI Key | KYHUARFFBDLROH-MOPGFXCFSA-N |

| Molecular Formula | C₂₇H₂₉ClN₂O₃ |

| Molecular Weight | 465.0 g/mol |

| Appearance | White to beige powder |

| Storage Temperature | -20°C |

Table 2: Solubility of this compound

| Solvent | Solubility |

| DMSO | 2 mg/mL (clear solution) |

| DMF | 25 mg/mL |

| Ethanol | 25 mg/mL |

| Ethanol:PBS (pH 7.2) (1:5) | 0.15 mg/mL |

Mechanism of Action: S1P1 Receptor Antagonism

This compound functions as a potent and selective competitive antagonist of the S1P1 receptor.[2][3] The S1P1 receptor plays a crucial role in regulating lymphocyte trafficking, particularly the egress of lymphocytes from secondary lymphoid organs.[2][3] By blocking the natural ligand, sphingosine-1-phosphate (S1P), from binding to the S1P1 receptor, this compound effectively sequesters lymphocytes within the lymph nodes, leading to a reduction in circulating lymphocytes (lymphopenia). This mechanism is central to its therapeutic potential in autoimmune diseases, where aberrant lymphocyte activity contributes to tissue damage.

Unlike S1P1 receptor agonists such as Fingolimod (FTY720), which initially activate the receptor before inducing its internalization and degradation, this compound acts as a direct antagonist, preventing receptor signaling without causing initial agonistic effects. This difference in mechanism is thought to contribute to the avoidance of certain side effects, such as the bradycardia observed with some S1P1 agonists.[3]

References

In Vivo Effects of S1P1 Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the in vivo effects of Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonism, a key mechanism for a successful class of immunomodulatory drugs. We will explore the core signaling pathways, the profound effects on lymphocyte trafficking, and the therapeutic implications in autoimmune disease models, supported by detailed experimental protocols and quantitative data.

Introduction: The S1P/S1P1 Axis

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates critical cellular processes, including proliferation, migration, and survival, by signaling through a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1][2] S1P1 is prominently expressed on lymphocytes and plays an essential role in their egress from secondary lymphoid organs (SLOs) into the circulating blood and lymph.[3][4][5] This process is driven by an S1P gradient, which is low within the lymphoid tissues and high in circulation.[3][6][7]

Targeting the S1P/S1P1 axis has emerged as a powerful strategy for treating autoimmune diseases, most notably multiple sclerosis (MS).[4] The therapeutic effect is achieved by disrupting the normal trafficking of lymphocytes, preventing autoaggressive immune cells from infiltrating the central nervous system (CNS).[3][8]

It is crucial to distinguish between two classes of S1P1 modulators:

-

S1P1 Agonists (Functional Antagonists): Compounds like fingolimod (B1672674) (FTY720), ponesimod, and ozanimod (B609803) are technically agonists. Upon binding, they initially activate the S1P1 receptor but subsequently induce its profound internalization and degradation.[3][6][9] This renders the lymphocyte unresponsive to the S1P gradient, effectively trapping it within the lymph node. This process is termed "functional antagonism."[5][10][11]

-

True S1P1 Antagonists: These molecules, such as W146 or the active metabolite of the prodrug CS1P1, directly block the receptor without causing activation, preventing S1P from binding and initiating the egress signal.[12][13][14] In vivo, this also leads to lymphocyte sequestration.[5]

This guide will focus on the collective in vivo consequences of S1P1 antagonism, encompassing both functional and direct antagonists, as their primary pharmacodynamic effect—lymphocyte sequestration—is convergent.

Core Mechanism: Modulation of Lymphocyte Trafficking

The primary in vivo effect of S1P1 antagonism is the reversible sequestration of lymphocytes within SLOs, leading to a significant reduction in peripheral blood lymphocyte counts, a condition known as lymphopenia.[3][15]

Under normal physiological conditions, lymphocytes in SLOs express S1P1, which allows them to sense the S1P gradient and exit into the efferent lymph and subsequently the blood.[3][6] S1P1 antagonists disrupt this process by making the lymphocytes "blind" to the egress signal. By preventing S1P1 signaling, these drugs block the egress of CCR7-positive naïve T cells (TN) and central memory T cells (TCM) from the lymph nodes.[3][16] Effector memory T cells (TEM), which are largely CCR7-negative and patrol peripheral tissues, are less affected, preserving a degree of immunosurveillance.[3][16]

References

- 1. Sphingosine-1-phosphate receptor 1 reporter mice reveal receptor activation sites in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lymphocyte Sequestration Through S1P Lyase Inhibition and Disruption of S1P Gradients | Semantic Scholar [semanticscholar.org]

- 8. dovepress.com [dovepress.com]

- 9. Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imaging S1P1 Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An oral sphingosine 1-phosphate receptor 1 (S1P(1)) antagonist prodrug with efficacy in vivo: discovery, synthesis, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. Fingolimod Immune Effects Beyond Its Sequestration Ability - PMC [pmc.ncbi.nlm.nih.gov]

NIBR0213: A Deep Dive into its S1P Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

NIBR0213 has emerged as a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a key regulator of lymphocyte trafficking. This technical guide provides an in-depth analysis of the selectivity profile of this compound against all five S1P receptor subtypes, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Executive Summary

This compound is a highly potent and selective competitive antagonist of the human S1P1 receptor. Functional assays demonstrate its high affinity for S1P1 with an IC50 value in the low nanomolar range. In contrast, this compound exhibits significantly lower to negligible activity at the other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5), highlighting its remarkable selectivity. This profile makes this compound a valuable tool for investigating the specific roles of S1P1 in various physiological and pathological processes and a promising candidate for therapeutic development.

Data Presentation: this compound Selectivity Profile

The following table summarizes the quantitative data on the inhibitory activity of this compound against the five human S1P receptor subtypes.

| Receptor Subtype | Assay Type | Measured Parameter | Value (nM) |

| S1P1 | GTPγS Binding | IC50 | 2.0 |

| S1P2 | GTPγS Binding | IC50 | >10000 |

| S1P3 | GTPγS Binding | IC50 | >10000 |

| S1P4 | GTPγS Binding | IC50 | >10000 |

| S1P5 | GTPγS Binding | IC50 | >10000 |

Data sourced from Quancard et al., 2012, Chemistry & Biology.

Experimental Protocols

The selectivity of this compound was determined using a combination of functional assays that measure the downstream signaling of S1P receptor activation.

GTPγS Binding Assay

This assay measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. The IC50 values represent the concentration of this compound required to inhibit 50% of the [³⁵S]GTPγS binding stimulated by a submaximal concentration of the endogenous ligand, S1P.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5) were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, and 0.1% fatty acid-free BSA.

-

Incubation: Membranes were incubated with varying concentrations of this compound, a fixed concentration of S1P (to stimulate the receptor), and [³⁵S]GTPγS in the assay buffer.

-

Termination and Detection: The binding reaction was terminated by rapid filtration through a glass fiber filter plate, which traps the membranes. The amount of bound [³⁵S]GTPγS was then quantified using a scintillation counter.

-

Data Analysis: The concentration-response curves were generated, and the IC50 values were calculated using a non-linear regression model.

Calcium Mobilization Assay

This assay is used to assess the functional activity of compounds on Gq-coupled S1P receptors (S1P2 and S1P3), which signal through the release of intracellular calcium upon activation.

Methodology:

-

Cell Culture and Dye Loading: CHO cells stably expressing either human S1P2 or S1P3 were seeded into 96-well plates. The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound were added to the cells and incubated for a defined period.

-

Stimulation and Measurement: A fixed concentration of S1P was then added to stimulate the receptors. The resulting changes in intracellular calcium concentration were measured in real-time using a fluorescence plate reader.

-

Data Analysis: The ability of this compound to inhibit the S1P-induced calcium flux was quantified, and IC50 values were determined.

Visualizations

S1P Receptor Signaling Pathways

Caption: Overview of major G protein signaling pathways activated by S1P receptors.

Experimental Workflow for GTPγS Binding Assay

Caption: Workflow for determining this compound potency using the GTPγS binding assay.

The Pharmacokinetics and Pharmacodynamics of NIBR0213: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

NIBR0213 is a potent, selective, and orally bioavailable competitive antagonist of the sphingosine-1-phosphate receptor-1 (S1P1).[1][2][3][4] Developed by Novartis Institutes for BioMedical Research, this small molecule has been instrumental in elucidating the therapeutic potential of S1P1 antagonism in autoimmune diseases. By blocking the S1P1 receptor, this compound effectively prevents the egress of lymphocytes from lymphoid organs, leading to a reduction of circulating lymphocytes and suppression of inflammation in preclinical models.[1][3] This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, detailed experimental methodologies, and a visualization of its mechanism of action.

Core Pharmacodynamic Properties

This compound exerts its effects by directly competing with the endogenous ligand, sphingosine-1-phosphate, for binding to the S1P1 receptor. This receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit, and its activation is critical for directing the movement of lymphocytes from secondary lymphoid organs into the lymphatic circulation.[4] By antagonizing this signaling pathway, this compound effectively sequesters lymphocytes, preventing them from migrating to sites of inflammation.

In Vitro Potency and Selectivity

The potency and selectivity of this compound have been characterized through various in vitro assays. The compound demonstrates high affinity for the human S1P1 receptor with negligible activity at other S1P receptor subtypes, highlighting its specificity.

| Assay Type | Receptor Target | Species | IC50 Value |

| Ca2+ Mobilization | hS1P1 | Human | 2.5 nM |

| GTPγS Binding | hS1P1 | Human | 2.0 nM |

| GTPγS Binding | rS1P1 | Rat | 2.3 nM |

| GTPγS Binding | mS1P1 | Mouse | 8.5 nM |

| Ca2+ Mobilization | hS1P2 | Human | >20 µM |

| Ca2+ Mobilization | hS1P3 | Human | >10 µM |

| Ca2+ Mobilization | hS1P4 | Human | >10 µM |

| GTPγS Binding | hS1P5 | Human | ~6,000 nM (~3000-fold selectivity) |

| Table 1: In Vitro Potency and Selectivity of this compound.[2][3][4] |

In Vivo Pharmacodynamics

The primary pharmacodynamic effect of this compound in vivo is a dose-dependent reduction in peripheral blood lymphocyte (PBL) counts. This effect is a direct consequence of S1P1 antagonism and serves as a key biomarker for the compound's activity.

| Species | Dose (Oral) | Effect on PBL Counts | Time Course |

| Rat | 30 mg/kg | 75-85% reduction | Effect maintained for up to 24 hours.[2][3] |

| Rat | 10 mg/kg | 75-85% reduction | Effect maintained for up to 14 hours. |

| Rat | 3 mg/kg | 75-85% reduction | Effect maintained for up to 7 hours. |

| Rat | 0.2 mg/kg | ED50 (50% reduction) | Assessed at 6 hours post-dose. |

| Table 2: In Vivo Pharmacodynamic Effects of this compound on Peripheral Blood Lymphocytes in Rats. |

In a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), this compound demonstrated significant therapeutic efficacy. Oral administration suppressed CNS inflammation and axonal degeneration to an extent comparable to the approved S1P receptor modulator, fingolimod (B1672674) (FTY720).[1]

| Species | Model | Dose (Oral) | Key Outcome |

| Mouse | EAE | 30-60 mg/kg | Significant suppression of disease severity.[1] |

| Table 3: In Vivo Efficacy of this compound in a Disease Model. |

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties in animal models, characterized by good oral absorption and moderate clearance.

| Parameter | Species | Value |

| Oral Bioavailability (F) | Rat | 69% |

| Clearance (CL) | Rat | 26 mL/min/kg |

| Blood Levels for Emax (24h) | Rat | 20-60 ng/mL (40-120 nM) |

| Table 4: Key Pharmacokinetic Parameters of this compound in Rats. |

Dose-dependent exposure studies in rats indicate that blood concentrations of at least 20-60 ng/mL are required to maintain the maximal effect on lymphocyte reduction over a 24-hour period.

Signaling and Experimental Workflow Diagrams

To visually represent the core concepts, the following diagrams have been generated using the DOT language.

References

- 1. Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lymphopenia induced by a novel selective S1P(1) antagonist structurally unrelated to S1P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

NIBR0213: A Potent and Selective S1P1 Receptor Antagonist for Immunological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR0213 is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] As a key regulator of lymphocyte trafficking, the S1P1 receptor has emerged as a significant therapeutic target in the field of immunology, particularly for autoimmune diseases.[2] this compound, by inhibiting S1P1 signaling, effectively modulates immune responses by preventing the egress of lymphocytes from lymphoid organs.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and workflows. This document is intended to serve as a valuable resource for researchers utilizing this compound as a research tool in immunology and drug development.

Mechanism of Action

This compound exerts its immunomodulatory effects by acting as a competitive antagonist at the S1P1 receptor.[1] The binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to S1P1 is a critical step for the egress of lymphocytes, particularly naïve and central memory T cells, from secondary lymphoid organs into the lymphatic circulation.[3] By competitively blocking this interaction, this compound effectively sequesters these lymphocytes within the lymph nodes, leading to a reduction in the number of circulating lymphocytes, a condition known as lymphopenia.[1][2] This reduction in circulating lymphocytes is a key mechanism underlying the therapeutic potential of S1P1 receptor modulators in autoimmune diseases. Unlike S1P1 agonists, which can lead to receptor internalization and degradation, this compound's antagonistic action offers a distinct mode of intervention in S1P1 signaling.[1]

Quantitative Data

The following tables summarize the in vitro potency and in vivo effects of this compound based on available preclinical data.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Assay | Value | Reference |

| IC50 | Human | GTPγS Binding | 2.0 nM | [1] |

| Rat | GTPγS Binding | 2.3 nM | [1] | |

| Mouse | GTPγS Binding | 8.5 nM | [1] | |

| Selectivity | Human | Ca2+ Mobilization | >10,000-fold vs S1P2, S1P3, S1P4 | [1] |

| Human | GTPγS Binding | ~3,000-fold vs S1P5 | [1] | |

| Binding Affinity (Kd) | Human | Competitive Binding | 0.37 ± 0.031 nM | [1] |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats

| Dose (mg/kg, oral) | Maximal Reduction in Peripheral Blood Lymphocytes (PBL) | Duration of Maximal Effect |

| 3 | 75-85% | Up to 7 hours |

| 10 | 75-85% | Up to 14 hours |

| 30 | 75-85% | Up to 24 hours |

Data derived from studies in Lewis and Wistar rats.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are based on established methodologies and should be adapted as necessary for specific experimental conditions.

GTPγS Binding Assay for S1P1 Receptor Antagonism

This functional assay measures the ability of a compound to inhibit the agonist-induced binding of [³⁵S]GTPγS to G proteins coupled to the S1P1 receptor, providing a measure of antagonist potency.[5]

Materials:

-

Membrane preparations from cells expressing the S1P1 receptor (e.g., CHO or HEK293 cells)

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

S1P (agonist)

-

This compound (test compound)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA

-

GDP (Guanosine 5'-diphosphate)

-

Scintillation cocktail

-

Glass fiber filter mats

-

96-well microplates

Procedure:

-

Membrane Preparation: Prepare cell membranes from S1P1-expressing cells using standard cell fractionation techniques. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay Buffer

-

GDP (final concentration typically 10 µM)

-

Cell membranes (typically 5-20 µg protein per well)

-

This compound at various concentrations (for IC50 determination) or vehicle control.

-

S1P (agonist, at a concentration that elicits a submaximal response, e.g., EC80).

-

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM) to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the concentration-response curve.

Workflow Diagram:

Calcium Mobilization Assay

This cell-based assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration, a downstream event of S1P1 receptor activation when coupled to specific G proteins.[6]

Materials:

-

CHO or HEK293 cells co-expressing the S1P1 receptor and a promiscuous G-protein (e.g., Gα16 or a chimeric Gαq/i)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

S1P (agonist)

-

This compound (test compound)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Probenecid (B1678239) (to prevent dye leakage)

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the S1P1-expressing cells into the microplates and culture overnight to allow for cell attachment.

-

Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive fluorescent dye in Assay Buffer containing probenecid for approximately 1 hour at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and add this compound at various concentrations or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Record a baseline fluorescence signal. Inject S1P (at a concentration that elicits a maximal or submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence signal over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the IC50 value of this compound by plotting the inhibition of the S1P-induced calcium response against the concentration of this compound.

Workflow Diagram:

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for multiple sclerosis and is employed to evaluate the in vivo efficacy of immunomodulatory compounds like this compound.[7]

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound formulated for oral administration

-

Vehicle control

Procedure:

-

Induction of EAE:

-

Emulsify MOG35-55 peptide in CFA.

-

On day 0, immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.

-

Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

-

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

-

Treatment:

-

Prophylactic Treatment: Begin oral administration of this compound or vehicle daily from the day of immunization.

-

Therapeutic Treatment: Begin oral administration of this compound or vehicle daily upon the onset of clinical signs (e.g., a score of 1 or 2).

-

-

Data Collection: Record daily clinical scores and body weights for each mouse.

-

Data Analysis: Compare the mean clinical scores and changes in body weight between the this compound-treated and vehicle-treated groups to assess the efficacy of the compound in preventing or treating EAE.

Workflow Diagram:

Signaling Pathway

This compound acts on the S1P1 signaling pathway, which is a G-protein coupled receptor (GPCR) pathway. Upon binding of its ligand S1P, S1P1 primarily couples to the Gi/o family of G proteins.[8][9] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the PI3K-Akt and Ras-MAPK pathways.[10][11] These downstream signaling events are crucial for regulating cell survival, proliferation, and migration, including the lymphocyte egress from lymphoid organs.[12]

Conclusion

This compound is a valuable research tool for investigating the role of S1P1 signaling in immunological processes. Its high potency and selectivity make it a precise instrument for dissecting the molecular mechanisms of lymphocyte trafficking and its implications in autoimmune and inflammatory diseases. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in both basic and translational research, ultimately contributing to a deeper understanding of S1P1 biology and the development of novel therapeutic strategies.

References

- 1. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caccl-lrccd.primo.exlibrisgroup.com [caccl-lrccd.primo.exlibrisgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | S1P-S1PR1 Signaling: the “Sphinx” in Osteoimmunology [frontiersin.org]

An In-depth Technical Guide to Lymphocyte Trafficking and the Role of Sphingosine-1-Phosphate Receptor 1 (S1P1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing lymphocyte trafficking, with a specific focus on the critical role of the Sphingosine-1-Phosphate (S1P) and its receptor, S1P1. This document details the underlying signaling pathways, presents quantitative data on lymphocyte migration, outlines key experimental protocols for studying these processes, and discusses the therapeutic implications of targeting the S1P-S1P1 axis.

The Fundamental Role of S1P and S1P1 in Lymphocyte Egress

The recirculation of lymphocytes between the blood, secondary lymphoid organs (SLOs), and lymph is fundamental to adaptive immunity, enabling immune surveillance and response. A key regulator of this process is the egress, or exit, of lymphocytes from SLOs and the thymus, a step critically dependent on the lipid signaling molecule Sphingosine-1-Phosphate (S1P) and its G protein-coupled receptor, S1P1.[1][2]

A concentration gradient of S1P, which is low in tissues and high in blood and lymph, is the primary driving force for lymphocyte egress.[3][4][5] Lymphocytes in the S1P-low environment of an SLO express S1P1 on their surface. To exit, these cells migrate towards the higher S1P concentrations in the efferent lymphatics.[6] The S1P concentration in blood and lymph is estimated to be in the micromolar (µM) range, while in tissues it is in the nanomolar (nM) range.[7] This gradient is maintained by the synthesis of S1P by sphingosine (B13886) kinases and its degradation by S1P lyase within tissues.[3][6]

The essential role of S1P1 in this process was definitively shown in studies where hematopoietic cells lacked the S1P1 receptor. In these cases, mature T cells were unable to exit the thymus, and both T and B cells were severely deficient in the blood and lymph, being retained within the SLOs.[1][2]

The S1P1 Signaling Pathway

S1P1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[8][9] The binding of S1P to S1P1 on the lymphocyte surface initiates a signaling cascade that is essential for the chemotactic response towards the S1P gradient.

Upon activation, the Gαi subunit inhibits adenylyl cyclase and activates downstream effectors, including the small GTPase Rac.[9][10] This leads to the activation of Phosphatidylinositol 3-kinase (PI3K) and subsequently the Akt-mTOR pathway.[9][11] These signaling events ultimately regulate the cytoskeletal rearrangements necessary for cell migration. The S1P1 signaling pathway is also involved in modulating immune responses beyond trafficking, for instance, by restraining the generation and suppressive activity of regulatory T cells (Tregs).[11][12]

Figure 1: S1P1 Signaling Cascade.

Quantitative Data on Lymphocyte Migration

The migration of lymphocytes is a dynamic process with varying speeds depending on the cell type and the environment. Quantitative analysis of lymphocyte migration provides crucial insights into the efficiency of immune surveillance.

| Cell Type | Condition | Migration Speed (µm/min) | Reference |

| Naive T Cells | In vivo (uninfected lymph node) | 17.9 ± 2.2 | [13] |

| B Cells | In vitro (on CXCL13 and ICAM-1) | ~14 | [14] |

| T Cells | In vitro (on ICAM-1 and SDF-1) | ~15 | [15] |

| CD8+ T Cells | In vivo (uninflamed lymph node) | 0.80 ± 0.68 (biased velocity) | [16] |

Therapeutic Targeting of S1P1: S1P Receptor Modulators

The critical role of S1P1 in lymphocyte egress makes it an attractive target for therapeutic intervention in autoimmune diseases, where aberrant lymphocyte trafficking contributes to pathology. S1P receptor modulators, such as Fingolimod (FTY720), act as functional antagonists.[17] Fingolimod is a prodrug that is phosphorylated in vivo to become a potent agonist of S1P1.[18] This agonism initially activates the receptor but then leads to its prolonged internalization and degradation, rendering the lymphocyte unresponsive to the endogenous S1P gradient and trapping it within the lymph node.[1][18] This sequestration of lymphocytes prevents their migration to sites of inflammation.

Several S1P receptor modulators are in various stages of clinical development, often with increased selectivity for S1P1 to minimize off-target effects.[19][20]

| Drug | Selectivity | Approved/Highest Phase of Development | Disease Indications |

| Fingolimod (FTY720) | S1P1, S1P3, S1P4, S1P5 | Approved | Relapsing Multiple Sclerosis[17][21] |

| Ozanimod | S1P1, S1P5 | Approved | Ulcerative Colitis, Relapsing Multiple Sclerosis[19][21] |

| Etrasimod | S1P1, S1P4, S1P5 | Approved | Ulcerative Colitis[21][22] |

| CS-0777 | Selective S1P1 | Phase 2 | Autoimmune diseases (e.g., Multiple Sclerosis)[19] |

| Amiselimod | S1P1, S1P5 | Phase 2 | Ulcerative Colitis[22] |

| Tamuzimod | S1P1 | Phase 2 | Ulcerative Colitis[22] |

Experimental Protocols

Studying lymphocyte trafficking and the effects of S1P1 modulation requires robust in vitro and in vivo experimental models.

In Vitro Lymphocyte Migration (Transwell) Assay

This assay is a widely used method to quantify the chemotactic response of lymphocytes to a chemoattractant, such as S1P or a chemokine.

Principle: Lymphocytes are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains the chemoattractant. The number of cells that actively migrate through the pores into the lower chamber is quantified.

Detailed Protocol:

-

Cell Preparation:

-

Isolate primary lymphocytes (e.g., from human peripheral blood or mouse spleen) using density gradient centrifugation.[15]

-

Wash the cells twice with an appropriate buffer (e.g., PBS) and resuspend in serum-free media (e.g., RPMI 1640 with 0.1% FCS) at a concentration of 1-2 x 10^6 cells/mL.[23]

-

For some experiments, lymphocytes may require prior activation (e.g., with PMA and ionomycin (B1663694) for T cells).[23]

-

-

Assay Setup:

-

Add 600-900 µL of media containing the desired concentration of chemoattractant (e.g., S1P, CXCL12) to the lower wells of a 24-well plate. Include a negative control with no chemoattractant.[24]

-

Place transwell inserts (typically with a 5 µm pore size for lymphocytes) into each well, ensuring no air bubbles are trapped underneath.[23]

-

Add 100-200 µL of the prepared cell suspension to the top chamber of each insert.[23][24]

-

-

Incubation:

-

Quantification:

-

After incubation, carefully remove the inserts.

-

Collect the cells from the bottom chamber.

-

Count the migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry. For flow cytometry, specific lymphocyte subsets can be identified and counted using fluorescently labeled antibodies (e.g., anti-CD3 for T cells) and counting beads for absolute quantification.[23][24]

-

Figure 2: In Vitro Transwell Migration Assay Workflow.

In Vivo Lymphocyte Trafficking Analysis

To study lymphocyte migration in the complex environment of a living organism, intravital microscopy (IVM) is a powerful technique.